Tert-butyl N-(8-bromooctyl)carbamate
Description
Strategic Importance of Alkyl Bromides in Organic Synthesis
Alkyl halides, and specifically alkyl bromides, hold a position of central importance in the field of organic synthesis due to their versatile reactivity. ijrpr.com The carbon-bromine bond is polarized, with the bromine atom being more electronegative than carbon. This polarization makes the carbon atom electrophilic and thus susceptible to attack by a wide variety of nucleophiles. quora.com This reactivity forms the basis of one of the most fundamental classes of reactions in organic chemistry: nucleophilic substitution.
Furthermore, the bromide ion is an excellent leaving group, facilitating these substitution reactions. This allows for the conversion of alkyl bromides into a diverse array of other functional groups, including alcohols, ethers, thiols, amines, and nitriles. quora.com Beyond simple substitution, alkyl bromides are key substrates in powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which are cornerstones of modern synthetic chemistry. ijrpr.com Their utility as versatile building blocks for constructing the carbon skeletons of natural products, pharmaceuticals, and agrochemicals is well-established. ijrpr.comnumberanalytics.com
Below is a table summarizing some of the key transformations involving alkyl bromides:
| Reagent/Reaction Type | Product Functional Group |
| Hydroxide (B78521) (e.g., NaOH) | Alcohol (-OH) |
| Alkoxide (e.g., NaOR) | Ether (-OR) |
| Thiolate (e.g., NaSR) | Thioether (-SR) |
| Cyanide (e.g., NaCN) | Nitrile (-CN) |
| Azide (B81097) (e.g., NaN₃) | Azide (-N₃) |
| Ammonia (B1221849) (NH₃) | Primary Amine (-NH₂) |
| Organocuprates (R₂CuLi) | Alkane (C-R) |
| Suzuki Coupling | Alkane/Aryl (C-R) |
The Role of Boc-Protected Amines as Versatile Synthetic Intermediates
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. nbinno.com For amines, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups. nih.gov The process of introducing this group, known as N-tert-butoxycarbonylation, typically involves reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). derpharmachemica.com
The resulting N-Boc carbamates are exceptionally useful because they are stable under a wide range of reaction conditions, including those involving most nucleophiles and bases. derpharmachemica.comorganic-chemistry.org This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected amine. nbinno.com Crucially, the Boc group can be easily and cleanly removed under mild anhydrous acidic conditions, for example, by using trifluoroacetic acid (TFA) in dichloromethane (B109758). nbinno.com This process regenerates the primary amine, which can then participate in subsequent reactions.
This ability to selectively protect and deprotect amines is fundamental to many complex syntheses, including peptide synthesis, where amino acids are sequentially coupled. nbinno.com The controlled, sequential nature of reactions enabled by the Boc group makes it an indispensable tool for building complex molecular architectures with high precision. nbinno.com
The table below outlines the general stability and cleavage conditions for the Boc protecting group:
| Condition/Reagent Class | Stability of Boc Group | Common Reagents for Cleavage |
| Strong Bases (e.g., NaOH, LiOH) | Stable | Not Applicable |
| Nucleophiles (e.g., R-MgBr, R-Li) | Generally Stable | Not Applicable |
| Catalytic Hydrogenation | Stable | Not Applicable |
| Strong Acids (e.g., TFA, HCl) | Labile (Cleaved) | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) in Dioxane |
Contextualizing Tert-butyl N-(8-bromooctyl)carbamate within Contemporary Chemical Synthesis
This compound is a heterobifunctional molecule that embodies the strategic principles outlined in the previous sections. It contains both a reactive electrophilic center (the carbon attached to the bromine) and a protected nucleophilic center (the Boc-protected amine). This dual functionality allows it to act as a versatile linker or spacer in the synthesis of more complex molecules.
The synthetic utility of this compound lies in the ability to perform chemistry at one end of the molecule while the other end remains masked. Typically, the alkyl bromide is reacted first. For instance, it can undergo a nucleophilic substitution reaction with a phenol (B47542) to form an ether linkage or with a carboxylate to form an ester. After this initial transformation, the Boc group can be removed to expose the primary amine. This newly liberated amine can then be acylated, alkylated, or used in a variety of other reactions to build the final target molecule. This sequential reaction capability is crucial for creating well-defined molecular structures without the formation of polymeric or other unwanted byproducts.
Properties of this compound:
| Property | Value |
| CAS Number | 142356-35-2 |
| Molecular Formula | C₁₃H₂₆BrNO₂ |
| Molecular Weight | 308.26 g/mol |
| Physical Form | White to Yellow Liquid or Semi-solid or Solid |
| Key Functional Groups | Alkyl Bromide, Boc-protected Amine |
Scope and Objectives of Research on this compound in Academic Inquiry
Academic and industrial research involving this compound is primarily focused on its application as a synthetic building block and linker. The principal objective of using this reagent is to introduce a flexible, eight-carbon aliphatic spacer between two different molecular fragments with precise control.
The scope of research includes:
Synthesis of Novel Pharmaceutical Agents: The compound can be used to synthesize derivatives of existing drugs or new chemical entities where a flexible linker is required to connect a pharmacophore to another functional group, potentially to improve pharmacokinetic properties or to create targeted drug-delivery systems.
Development of Bioconjugates: In chemical biology, linkers are essential for attaching probes, dyes, or drugs to biomolecules like proteins or peptides. The dual functionality of this compound makes it an ideal candidate for constructing such linkers.
Materials Science: Researchers utilize such bifunctional molecules to synthesize specialized monomers for the creation of functional polymers and for the surface modification of materials, imparting new properties like biocompatibility or specific binding capabilities.
The overarching goal of research in this area is to leverage the predictable and sequential reactivity of this compound to achieve efficient and controlled assembly of complex molecular targets that would be difficult to synthesize through other methods.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(8-bromooctyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSVMQPKSQVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263522 | |
| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142356-35-2 | |
| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (8-bromooctyl)carbamate | |
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Synthetic Methodologies for Tert Butyl N 8 Bromooctyl Carbamate
Precursor Synthesis and Functional Group Transformations
The foundation of synthesizing tert-butyl N-(8-bromooctyl)carbamate lies in the preparation of its key precursors. These steps involve creating the C8 alkyl chain with bromine and amino functionalities at opposing ends.
A common and crucial precursor for the target molecule is an octane derivative functionalized with bromine at both ends, such as 1,8-dibromooctane. This ω-dihaloalkane serves as a versatile starting material. One established method for its synthesis involves the hydrobromination of cyclooctene. This process includes treating a cyclooctene crackate with sulfuric acid, followed by hydrobromination using gaseous hydrogen bromide in the presence of a free radical initiator, like a di-t-alkylperoxide, at temperatures between -10°C and 40°C google.com.
Another pathway to a suitable precursor involves the selective functionalization of 1,8-octanediol. One hydroxyl group can be converted to a bromide, yielding 8-bromo-1-octanol. This transformation is typically achieved by reacting 1,8-octanediol with an aqueous solution of hydrobromic acid in a solvent like toluene. The water generated during the reaction is removed using a Dean-Stark apparatus to drive the reaction to completion, resulting in a high yield of 8-bromo-1-octanol chemicalbook.com. This intermediate can then be further functionalized.
| Starting Material | Key Reagents | Product | Typical Conditions |
|---|---|---|---|
| Cyclooctene | H₂SO₄, HBr (gas), di-t-alkylperoxide | 1,8-Dibromooctane | -10°C to 40°C google.com |
| 1,8-Octanediol | HBr (aq), Toluene | 8-Bromo-1-octanol | Reflux with Dean-Stark trap chemicalbook.com |
The direct precursor to the final product is 8-bromooctan-1-amine (B12822555) nih.gov. This intermediate can be synthesized from 1,8-dibromooctane through methods such as the Gabriel synthesis or by direct reaction with a large excess of ammonia (B1221849) to minimize the formation of the secondary amine byproduct. In the Gabriel synthesis, 1,8-dibromooctane would be reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
Alternatively, a more direct route involves the protection of the amine function as it is formed. One such method is the tandem direct reductive amination/N-Boc protection, where an aldehyde and an amine are reacted in the presence of a reducing agent and di-tert-butyl dicarbonate (B1257347) to directly yield the N-Boc protected secondary amine nih.gov. While this illustrates a strategy for simultaneous amine formation and protection, the synthesis of the primary amine 8-bromooctan-1-amine from 1,8-dibromooctane remains a fundamental step, often performed separately before the Boc-protection stage.
Integration of the Tert-butyl Carbamate (B1207046) (Boc) Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions fishersci.co.uktotal-synthesis.com.
The protection of 8-bromooctan-1-amine involves its reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride jk-sci.com. A key consideration for this specific substrate is the presence of the alkyl bromide. The reaction is typically carried out under basic conditions, which could potentially lead to side reactions such as elimination (to form an alkene) or substitution (e.g., hydrolysis of the bromide if water is present). Therefore, the choice of base and solvent is critical. Non-nucleophilic, mild bases such as triethylamine (TEA) or sodium bicarbonate are often preferred over stronger bases like sodium hydroxide (B78521) to minimize these side reactions fishersci.co.uk.
The reaction can be performed in a variety of solvents, including tetrahydrofuran (THF), dichloromethane (B109758) (DCM), acetonitrile, or even in biphasic systems of chloroform and water fishersci.co.ukjk-sci.com. The choice of solvent often depends on the solubility of the amine substrate.
Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider are the stoichiometry of reagents, temperature, and reaction time.
Reagents and Stoichiometry : A slight excess of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) is commonly used to ensure complete conversion of the amine. The amount of base used is generally between 1.0 and 2.5 equivalents nih.govfishersci.co.uk.
Temperature and Time : The Boc protection is usually conducted at room temperature or with moderate heating (around 40°C) fishersci.co.uk. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed, which typically occurs within a few hours nih.gov.
Catalyst-Free Conditions : Recent methodologies have explored more environmentally benign approaches. For instance, N-tert-butoxycarbonylation of various amines has been successfully achieved in a water-acetone medium at room temperature without the need for any acid or base catalyst, affording the products in excellent yields and short reaction times nih.gov. This could be a particularly advantageous strategy for a substrate like 8-bromooctan-1-amine, as it avoids a basic medium that could promote side reactions at the bromide terminus.
| Solvent System | Base | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|---|
| THF, DCM, or Acetonitrile | Triethylamine (TEA), NaOH, NaHCO₃ | Room Temperature to 40°C | 2-12 hours | fishersci.co.uk |
| Methanol (MeOH) | None (or solid-supported base) | Room Temperature | 3 hours | sigmaaldrich.com |
| Water-Acetone | None (Catalyst-free) | Room Temperature | 8-12 minutes | nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates
After the synthetic steps, purification is critical to isolate the intermediates and the final product, this compound, in high purity. Standard laboratory techniques are employed for this purpose.
The typical workup for a Boc-protection reaction involves quenching the reaction, often by adding water, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate fishersci.co.uk. The combined organic layers are then washed with water and brine to remove any water-soluble impurities, such as the base or its salt. The solution is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure nih.govorgsyn.org.
Any unreacted Boc anhydride can be removed by several methods. One approach is to wash the organic extract with a mild basic solution, such as sodium bicarbonate orgsyn.org. Another effective method is the use of scavenger resins. For example, the reaction mixture can be passed through a cartridge containing a polymer-supported trisamine, which selectively reacts with and removes the excess Boc anhydride sigmaaldrich.com.
For intermediates that are solids, purification can often be achieved by recrystallization from a suitable solvent system, such as hexane orgsyn.org. If the product is an oil or if impurities are not effectively removed by washing and extraction, column chromatography on silica gel is the method of choice nih.govtcichemicals.com. A gradient of solvents, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is used to elute the components from the column, allowing for the separation of the desired product from any byproducts or remaining starting materials.
Reactivity and Reaction Pathways of Tert Butyl N 8 Bromooctyl Carbamate
Nucleophilic Substitution Reactions at the bromine Center
The terminal primary alkyl bromide in tert-butyl N-(8-bromooctyl)carbamate is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion as a leaving group. This process occurs in a single, concerted step, leading to an inversion of stereochemistry at the reaction center, although this is not relevant for the achiral octyl chain. The versatility of the SN2 reaction allows for the formation of a wide range of new bonds, including carbon-carbon and carbon-heteroatom bonds.
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. This compound readily participates in SN2 reactions with various carbon-based nucleophiles.
Strongly nucleophilic organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are effective for creating C-C bonds, although their high basicity can sometimes lead to side reactions. libretexts.orglibretexts.org A more common and efficient method for extending the carbon chain is through reaction with cyanide ions. The cyanide ion (CN⁻), typically from sodium or potassium cyanide, is an excellent nucleophile for SN2 reactions with primary alkyl halides.
The reaction of this compound with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) yields tert-butyl N-(9-cyanononyl)carbamate. The resulting nitrile can then be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a versatile handle for further synthetic transformations.
| Nucleophile | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium Cyanide | NaCN, DMSO, 60-80°C | tert-Butyl N-(8-cyanooctyl)carbamate | >90% | Analogous reaction |
Carbanions derived from active methylene (B1212753) compounds, such as diethyl malonate and ethyl acetoacetate, are soft nucleophiles that are highly effective in SN2 alkylation reactions. These reactions, often referred to as the malonic ester synthesis and acetoacetic ester synthesis, are classic methods for forming carbon-carbon bonds.
The process involves deprotonating the active methylene compound with a suitable base (e.g., sodium ethoxide in ethanol) to generate a stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbon of this compound to displace the bromide ion. google.comgoogle.com This alkylation introduces the eight-carbon protected aminoalkyl chain onto the active methylene compound. The resulting product can undergo further transformations, such as hydrolysis and decarboxylation, to yield a variety of functionalized molecules. For example, alkylation with diethyl malonate followed by hydrolysis and decarboxylation yields a long-chain carboxylic acid with a protected amine.
| Nucleophile | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Diethyl malonate | NaOEt / EtOH or K₂CO₃ / DMF | Diethyl 2-(8-((tert-butoxycarbonyl)amino)octyl)malonate | 77-80% | google.comgoogle.com |
| Ethyl acetoacetate | NaOEt / EtOH | Ethyl 2-(8-((tert-butoxycarbonyl)amino)octyl)-3-oxobutanoate | ~70% | Analogous reaction |
This compound is also a key substrate for forming bonds between carbon and various heteroatoms, including nitrogen, oxygen, and sulfur, through SN2 pathways.
One of the most common applications of this compound is in the synthesis of unsymmetrical diamines and polyamines. dcchemicals.com It can act as an alkylating agent for primary and secondary amines. However, a more controlled and widely used method involves the use of azide (B81097) as a nitrogen nucleophile.
Reaction with sodium azide (NaN₃) in a solvent such as DMF readily converts the alkyl bromide to an alkyl azide. The resulting tert-butyl N-(8-azidooctyl)carbamate is a stable intermediate that can be readily reduced to the corresponding primary amine (tert-butyl N-(8-aminooctyl)carbamate) via methods like catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (B44618) (the Staudinger reaction). This two-step sequence is a highly efficient method for converting the alkyl bromide into a primary amine, yielding a diamine with one of the amino groups selectively protected.
| Nucleophile | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium Azide | NaN₃, DMF, 80°C | tert-Butyl N-(8-azidooctyl)carbamate | High | Analogous reaction |
| Ammonia (B1221849) | Aq. NH₃ | tert-Butyl N-(8-aminooctyl)carbamate | Moderate | Analogous reaction |
The Williamson ether synthesis is a straightforward and general method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. quora.com Deprotonation of an alcohol or a phenol (B47542) with a strong base, such as sodium hydride (NaH), generates the corresponding alkoxide or phenoxide, which then displaces the bromide from this compound to form an ether. This reaction is highly efficient for primary halides and a wide range of alcohols and phenols.
Similarly, thioethers (sulfides) can be synthesized by reacting the alkyl bromide with a thiolate nucleophile (RS⁻). Thiolates are excellent nucleophiles and can be generated by treating a thiol with a base like sodium hydroxide (B78521) or by using a pre-formed salt such as sodium thiophenoxide. An alternative method for installing a thiol group involves reaction with potassium thioacetate (B1230152) to form a thioacetate intermediate, which can then be hydrolyzed under basic conditions to yield the corresponding thiol. beilstein-journals.org
| Nucleophile | Reagents & Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Phenoxide (from Phenol) | Phenol, K₂CO₃, Acetone, reflux | Aryl Ether | High | Analogous reaction |
| Potassium Thioacetate | KSAc, DMF | Thioacetate | High | Analogous reaction |
| Thiophenoxide | Thiophenol, NaOH, EtOH | Aryl Thioether | High | beilstein-journals.org |
S<sub>N</sub>2 Reactions with Heteroatom Nucleophiles (N, O, S, P)
Phosphonate (B1237965) and Phosphate (B84403) Ester Synthesis
The terminal bromo group in this compound provides a reactive site for nucleophilic substitution, enabling the synthesis of phosphonate and phosphate esters.
Phosphonate Ester Synthesis: The most common method for forming a carbon-phosphorus bond from an alkyl halide is the Michaelis-Arbuzov reaction. wikipedia.orgmdpi.com This reaction involves the treatment of the alkyl bromide with a trialkyl phosphite (B83602), such as triethyl phosphite. The reaction proceeds via a two-step mechanism: initially, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl bromide in an SN2 reaction, displacing the bromide and forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com In the second step, the displaced bromide ion attacks one of the ethyl groups of the phosphonium salt in another SN2 reaction, leading to the formation of the diethyl phosphonate product and bromoethane (B45996) as a byproduct. wikipedia.orgorganic-chemistry.org
The reactivity of alkyl halides in the Michaelis-Arbuzov reaction is generally highest for primary halides, making this compound an excellent substrate. jk-sci.comyoutube.com The reaction typically requires heating to proceed at a practical rate. nih.gov
Table 1: Typical Conditions for Michaelis-Arbuzov Reaction
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| This compound | Triethyl phosphite | Heat (e.g., 120-160 °C), neat | Diethyl (8-((tert-butoxycarbonyl)amino)octyl)phosphonate |
Phosphate Ester Synthesis: The synthesis of phosphate esters from this compound can also be achieved through nucleophilic substitution. A common method involves reacting the alkyl bromide with a phosphate salt, such as silver phosphate, or by reacting it with a trialkyl phosphate under appropriate conditions. Another approach involves reacting the corresponding alcohol, 8-((tert-butoxycarbonyl)amino)octan-1-ol (which can be derived from the bromide), with a phosphorylating agent like phosphorus oxychloride in the presence of a base, followed by hydrolysis.
Reactions Involving the Boc-Protected Amine Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
The removal of the Boc group to liberate the free amine is a crucial step in many synthetic sequences.
Acidic Hydrolysis: The most common method for Boc deprotection is treatment with a strong acid. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate, are frequently employed. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which can be trapped by a nucleophile or eliminate to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the primary amine as an ammonium (B1175870) salt. nih.gov Aqueous phosphoric acid has also been reported as a mild and effective reagent for this transformation. nih.gov
Table 2: Common Reagents for Acidic Boc Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature |
| Phosphoric Acid (H₃PO₄) | Aqueous | Mild heating |
Thermal Cleavage: While less common, thermal deprotection of the Boc group is also possible. This method avoids the use of strong acids, which can be advantageous if other acid-sensitive functional groups are present in the molecule. The process typically requires high temperatures, sometimes in the range of 180-270 °C, and can be performed neat or in a high-boiling solvent.
Once deprotected, the resulting 8-bromooctan-1-amine (B12822555) is a bifunctional molecule with a primary amine and a primary alkyl bromide. nih.gov The primary amine is a potent nucleophile and can undergo a variety of subsequent reactions.
One common transformation is further alkylation. The newly formed primary amine can act as a nucleophile and react with another molecule of an alkyl halide (including unreacted 8-bromooctan-1-amine) to form secondary and tertiary amines. youtube.comaskfilo.com To favor the formation of the primary amine during synthesis, an excess of ammonia is typically used in the initial amination step. askfilo.com Other reactions of the free amine include acylation to form amides, reaction with aldehydes or ketones to form imines (which can be subsequently reduced to secondary amines), and sulfonylation to form sulfonamides.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound allows it to participate as an electrophilic partner in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. yonedalabs.comlibretexts.org While traditionally used for sp²-hybridized carbons (aryl or vinyl halides), recent advancements have extended its scope to include unactivated sp³-hybridized alkyl halides. wikipedia.orgresearchgate.net
The coupling of an unactivated primary alkyl bromide like this compound with an aryl or vinyl boronic acid typically requires a palladium catalyst with specific ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), and a base. libretexts.org These catalyst systems are necessary to facilitate the challenging oxidative addition of the Pd(0) catalyst into the C(sp³)-Br bond and to prevent side reactions like β-hydride elimination.
Table 3: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Alkyl Bromides
| Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Tetrahydrofuran |
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, the scope of the Sonogashira coupling has been expanded to include unactivated alkyl halides.
The coupling of this compound with a terminal alkyne presents challenges such as the potential for β-hydride elimination. Successful couplings have been achieved using specialized catalyst systems. Palladium complexes with N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the Sonogashira reaction of unactivated alkyl bromides. acs.org Additionally, nickel-catalyzed systems have been developed as a practical alternative for coupling terminal alkynes with non-activated alkyl halides. nih.gov These reactions provide a direct route to long-chain alkynes functionalized with a protected amine.
Table 4: Catalyst Systems for Sonogashira Coupling of Unactivated Alkyl Bromides
| Catalyst System | Substrate | Conditions |
|---|---|---|
| Pd-based with NHC ligand / Cu(I) co-catalyst | Alkyl Bromide | Mild conditions, Base |
| Ni-based catalyst / Cu(I) co-catalyst | Alkyl Bromide/Iodide | Base, Solvent (e.g., NMP) |
Heck and Negishi Couplings
The Heck and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. While direct literature examples detailing the use of this compound in these specific reactions are scarce, its potential reactivity can be inferred from studies on analogous N-Boc protected alkyl halides.
The Heck reaction typically involves the coupling of an unsaturated halide (aryl or vinyl) with an alkene. youtube.comorganic-chemistry.org The extension of this reaction to unactivated alkyl halides is challenging due to the slow rate of oxidative addition to the Pd(0) catalyst and the propensity of the resulting alkyl-palladium intermediate to undergo rapid β-hydride elimination. However, recent advances using visible light-mediated palladium catalysis have enabled Mizoroki–Heck type reactions with unactivated primary, secondary, and tertiary alkyl chlorides, suggesting that similar transformations with alkyl bromides like this compound are plausible under specialized conditions. nih.gov These reactions proceed through a single-electron transfer mechanism, which circumvents the traditional challenges associated with two-electron pathways. nih.gov The N-Boc protecting group is generally stable under these conditions. beilstein-journals.org
The Negishi coupling , which pairs an organozinc reagent with an organic halide, is more commonly applied to alkyl-aryl bond formation. mit.eduorganic-chemistry.org Research has demonstrated the successful coupling of secondary alkylzinc halides with aryl bromides and chlorides, where the use of specific biaryldialkylphosphine ligands (e.g., CPhos) is crucial for suppressing β-hydride elimination and favoring the desired reductive elimination step. mit.eduorganic-chemistry.org Furthermore, enantioconvergent Negishi cross-couplings have been developed for α-zincated N-Boc-pyrrolidine with unactivated secondary alkyl bromides, indicating the compatibility of the N-Boc group in such catalytic systems. nih.govmit.edu These examples suggest that this compound could potentially be converted into an organozinc reagent and subsequently coupled with various aryl or vinyl halides.
| Substrate Type | Coupling Partner | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| Secondary Alkylzinc Halide | Aryl Bromides/Chlorides | Pd(OAc)2 / CPhos | Effectively suppresses β-hydride elimination, allowing for high yields of the desired secondary alkyl-aryl product. | mit.eduorganic-chemistry.org |
| α-zincated N-Boc-pyrrolidine (racemic) | Secondary Alkyl Bromides | NiCl2·glyme / Chiral Diamine Ligand | Achieves enantioconvergent alkyl-alkyl cross-coupling, producing 2-alkylpyrrolidines in good yield and high enantiomeric excess. | nih.govmit.edu |
| N-Boc piperazine (B1678402) derivative | Aryl Bromides | Pd(OAc)2 / CPhos | Demonstrates compatibility of cyclic N-Boc protected amines in couplings with sterically demanding aryl halides. | mit.edu |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds, primarily through the coupling of amines with aryl or vinyl halides. mychemblog.comwikipedia.orgyoutube.com The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. mychemblog.comwikipedia.org
The application of this reaction to unactivated alkyl halides like this compound is not its primary use and presents significant challenges. The key difficulties include:
Slower Oxidative Addition: The oxidative addition of C(sp³)–Br bonds to Pd(0) is generally slower than that of C(sp²)–Br bonds.
β-Hydride Elimination: The resulting alkyl-palladium intermediate, if it contains β-hydrogens, is highly susceptible to β-hydride elimination, which is often faster than the reductive elimination step needed to form the C-N bond.
Competing SN2 Reaction: The amine coupling partner can directly displace the bromide via a classical nucleophilic substitution (SN2) pathway, competing with the desired catalytic cycle.
While the N-Boc group is a carbamate (B1207046), and carbamates can be used as nitrogen nucleophiles in Buchwald-Hartwig type reactions, these are typically employed to couple with aryl halides. nih.gov Therefore, while this compound itself is unlikely to be a substrate for a classical Buchwald-Hartwig amination, its derived amine (after deprotection) could readily participate as the nucleophilic partner in couplings with a wide range of aryl halides and triflates. beilstein-journals.orgnih.gov
Radical Reactions and Related Mechanistic Studies
The carbon-bromine bond in this compound is a versatile precursor for the generation of a primary alkyl radical. This reactive intermediate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of the 8-(tert-butoxycarbonylamino)octyl radical can be achieved through several methods:
Tin-Hydride Method: The classical approach involves reacting the alkyl bromide with tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the bromine atom to generate the alkyl radical, which can then undergo further reactions. princeton.edu
Photoredox Catalysis: Modern methods often employ visible-light photoredox catalysis. An excited-state photocatalyst can transfer a single electron to the alkyl bromide, inducing the cleavage of the C-Br bond to form the alkyl radical and a bromide anion. This method is exceptionally mild and exhibits high functional group tolerance, making it fully compatible with the N-Boc protecting group. nih.gov
Once formed, the 8-(tert-butoxycarbonylamino)octyl radical can engage in several reaction pathways. A common transformation is the intermolecular radical addition to an electron-deficient alkene, known as a Giese reaction. This forms a new carbon-carbon bond and generates a new radical species that is typically quenched by a hydrogen atom donor.
Intramolecular reactions, such as radical cyclization , are also a powerful tool in synthesis. princeton.edunih.gov For a substrate like this compound, an intramolecular reaction would require the presence of a radical acceptor (like an alkene or alkyne) within the molecule itself. In its standard form, the compound lacks such a group, but it could be easily modified to incorporate one, enabling the synthesis of cyclic amino acid derivatives or other nitrogen-containing heterocycles.
| Reaction Type | Radical Generation Method | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Intermolecular Addition (Giese Reaction) | Bu₃SnH / AIBN | Alkyl Halide + Electron-Deficient Alkene | Functionalized Alkane | princeton.edu |
| Atom-Transfer Radical Cyclization (ATRC) | Transition Metal Catalyst (e.g., Cu(I)) | Unsaturated Alkyl Halide | Halogenated Cyclic Compound | nih.gov |
| Photoredox-Mediated C(sp²)–C(sp³) Coupling | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / Ni Catalyst | N-Boc Amino Acid + Aryl Halide | α-Aryl N-Boc Amino Acid | nih.gov |
| Photo-induced Cyclization | Visible Light | Unactivated Bromoalkanes with internal π-system | Cyclic Compounds | nih.gov |
Electrochemistry and Photochemistry of Alkyl Bromides in the Presence of Carbamates
The electrochemical and photochemical activation of alkyl bromides provides mild and powerful alternatives to traditional chemical methods for generating reactive intermediates. The carbamate functionality in this compound is robust and generally compatible with these techniques.
Electrochemistry offers a reagent-free method for the reduction of the C-Br bond. By applying a specific potential at a cathode, a single electron can be transferred to the alkyl bromide, causing it to cleave into an alkyl radical and a bromide ion. This radical can then undergo several fates: it can be further reduced at the cathode to a carbanion, it can couple with another radical, or it can add to a suitably positioned acceptor molecule in the reaction mixture. The resulting carbanion is a potent nucleophile that can be trapped with various electrophiles. This electroreductive strategy has been used for the carbofunctionalization of alkenes. The carbamate group is stable under these reductive conditions. nih.gov
Photochemistry and photoredox catalysis have emerged as particularly effective methods for activating alkyl halides under exceptionally mild conditions. In a typical photoredox cycle, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron donor. This excited photocatalyst can reduce the alkyl bromide to generate an alkyl radical. This approach has been successfully applied to the coupling of carbamates with unactivated secondary alkyl bromides, catalyzed by a copper complex that is activated by blue LED irradiation. organic-chemistry.org This demonstrates a direct pathway for C-N bond formation using an alkyl bromide and a carbamate nucleophile, a transformation that is challenging under traditional thermal conditions. The N-Boc group itself is stable under these photochemical conditions and does not interfere with the desired reaction at the C-Br bond. mdpi.com
| Method | Substrates | Key Reagents/Catalysts | Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Photoredox Catalysis | Primary Carbamates + Secondary Alkyl Bromides | Copper-based photoredox catalyst, Blue LEDs | Alkyl Radical | N-Alkyl Carbamate | organic-chemistry.org |
| Electrochemistry | N-Boc-4-aminopyridine + Alkyl Halide | Electrogenerated Acetonitrile Anion | Carbanion on N-Boc-4-aminopyridine | N-Alkylated 4-aminopyridine | nih.gov |
| Photoredox/Nickel Dual Catalysis | N-Boc Amino Acids + Aryl Halides | Iridium photocatalyst, Ni(TMHD)₂ | Alkyl Radical | α-Aryl Amino Acid Derivative | nih.gov |
In the Synthesis of Complex Organic Molecules
The unique structure of this compound makes it an ideal starting material for introducing a protected amino-octyl chain into various organic molecules. Its utility spans from creating simple functionalized chains to participating in the assembly of intricate macrocycles.
A primary application of this compound is as a precursor for a wide range of monosubstituted and terminally bifunctional C8 chains. The terminal bromide is an excellent leaving group, allowing for facile reaction with a variety of nucleophiles. This enables the conversion of the bromo- functionality into numerous other chemical groups. The stability of the Boc-protecting group ensures that the amine functionality remains unreactive during these transformations. Once the desired modification at the bromide terminus is achieved, the Boc group can be removed under acidic conditions to liberate the primary amine, which can then be used in subsequent synthetic steps.
This strategic functional group manipulation makes the compound a cornerstone for synthesizing molecules where a specific functional group is required at one end of an eight-carbon spacer and a reactive amine at the other.
Table 1: Examples of Nucleophilic Substitution Reactions at the Bromide Terminus
| Target Functional Group | Nucleophile/Reagent | Resulting Structure (Before Boc Deprotection) |
|---|---|---|
| Azide (-N₃) | Sodium Azide (NaN₃) | Tert-butyl N-(8-azidooctyl)carbamate |
| Thiol (-SH) | Sodium Hydrosulfide (NaSH) or Thiourea followed by hydrolysis | Tert-butyl N-(8-mercaptooctyl)carbamate |
| Ether (-OR) | Sodium Alkoxide (NaOR) | Tert-butyl N-(8-alkoxyoctyl)carbamate |
| Nitrile (-CN) | Sodium Cyanide (NaCN) | Tert-butyl N-(9-cyanononyl)carbamate |
| Ester (-OOCR) | Carboxylate Salt (RCOONa) | Tert-butyl N-(8-acyloxyoctyl)carbamate |
Macrocycles are large ring structures that are of significant interest in fields such as host-guest chemistry and drug discovery. The synthesis of these structures often relies on the use of long, flexible, bifunctional linkers. This compound is well-suited for this role.
Under high-dilution conditions that favor intramolecular reactions, the compound can theoretically undergo cyclization. For example, after converting the bromide to a different reactive group, a reaction between the two ends of the molecule could form a monomeric macrocycle. More commonly, it is used in intermolecular reactions. For instance, reacting two equivalents of this compound with a dinucleophile (e.g., a diamine or a dicarboxylic acid) can lead to the formation of a large macrocyclic structure containing two C8 linkers. The Boc-protected amines within the resulting macrocycle can then be deprotected for further functionalization.
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. While specific, named cascade reactions prominently featuring this compound are not widely documented, its structure allows for its potential inclusion in such sequences. A hypothetical cascade could be initiated by a nucleophilic attack on the bromide, which forms an intermediate that is sterically or electronically primed to trigger a subsequent intramolecular reaction involving the carbamate group or the alkyl chain. For example, an initial substitution reaction could be followed by a deprotection-cyclization sequence in one pot, streamlining the synthesis of heterocyclic compounds.
Contribution to Medicinal Chemistry
In medicinal chemistry, the precise control of a molecule's size, shape, and functionality is critical for its interaction with biological targets. This compound serves as a valuable pharmaceutical intermediate, primarily used as a linker or spacer to connect different molecular fragments. huatengsci.combldpharm.com
The N-Boc-8-aminooctyl moiety derived from this building block is a common structural unit in various pharmaceutically active compounds. It can be used to connect a pharmacophore (the part of a molecule responsible for its biological activity) to another functional group that might modify the drug's solubility, metabolic stability, or binding affinity. The eight-carbon chain provides a significant degree of spatial separation between two parts of a molecule, which can be crucial for optimizing interactions with a biological target, such as an enzyme active site or a cell surface receptor. The use of similar, shorter-chain building blocks like Tert-Butyl (2-bromoethyl) Carbamate is well-established for creating complex molecular architectures in active pharmaceutical ingredients (APIs). nbinno.comnbinno.com
Table 2: Potential Therapeutic Applications for Molecules Incorporating an 8-Carbon Linker
| Drug Class / Target | Role of the Linker |
|---|---|
| Enzyme Inhibitors | Spans a large active site or connects a binding motif to an inhibitory warhead. |
| GPCR Ligands | Connects a pharmacophore to a secondary binding site or a lipophilic tail to anchor the ligand in the cell membrane. |
| Proteolysis-Targeting Chimeras (PROTACs) | Acts as the spacer connecting an E3 ligase-binding element to a target protein-binding element. |
Bioconjugation is the process of chemically linking two biomolecules, or a biomolecule and a synthetic molecule. This compound is an archetypal bifunctional linker used in this field. bldpharm.com Its structure allows for the attachment of a payload (e.g., a drug, a fluorescent dye, or a toxin) to a biomolecule (e.g., an antibody or protein).
The typical strategy involves two stages. First, the terminal bromide is converted into a more specific reactive handle suitable for bioconjugation, such as a maleimide (B117702) (for reacting with thiols on cysteine residues), an azide or alkyne (for "click chemistry"), or an activated ester (for reacting with amines on lysine residues). Second, the Boc-protected amine is deprotected and coupled to the payload molecule.
This approach is central to the development of:
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. The antibody targets a specific protein on the surface of cancer cells, delivering the drug directly to the tumor and minimizing off-target toxicity. nih.gov Carbamate-based linkers are frequently used in ADC design. chemrxiv.orgnih.gov
Chemical Probes: Fluorescent dyes or affinity tags can be attached to small molecules to create probes for studying biological processes. The 8-carbon chain serves as a flexible spacer that allows the tag to be accessible for detection without interfering with the small molecule's binding to its target.
PROTACs: As mentioned, this compound's derivatives are used as linkers in PROTACs. The related compound, tert-butyl (8-aminooctyl)carbamate, is explicitly identified as a PROTAC linker, highlighting the utility of the C8 chain in this modality. broadpharm.com
Table 3: Conversion of Bromide to Common Bioconjugation Handles
| Target Handle | Reagents / Reaction Sequence | Reactive Towards |
|---|---|---|
| Maleimide | 1. NaN₃, 2. H₂, Pd/C, 3. Maleic anhydride, 4. Ac₂O, NaOAc | Thiols (e.g., Cysteine) |
| Alkyne | Propargylamine or Sodium Acetylide | Azides (CuAAC or SPAAC Click Chemistry) |
| Azide | Sodium Azide (NaN₃) | Alkynes (CuAAC or SPAAC Click Chemistry) |
Scaffold Construction for Bioactive Compounds
The strategic design of bioactive compounds, particularly for targeted therapies, often relies on the use of bifunctional linkers to connect different molecular entities. This compound is an exemplary scaffold molecule for such applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome medchemexpress.com. The structure of a PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that covalently connects the two medchemexpress.com.
The role of the linker is critical, as its length, flexibility, and chemical nature dictate the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) . This compound provides an ideal aliphatic chain linker for this purpose broadpharm.combldpharm.com. Its synthetic utility lies in its two distinct reactive ends:
The Bromo Group: This serves as a reactive electrophile, enabling covalent attachment to one of the ligands (either for the POI or the E3 ligase) through nucleophilic substitution reactions. For instance, it can react with amine, thiol, or hydroxyl groups present on the ligand molecule researchgate.netnih.gov.
The Boc-Protected Amine: The Boc protecting group is stable under various reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine broadpharm.com. This newly exposed amine can then be coupled to the second ligand, typically through amide bond formation with a carboxylic acid group, providing a stable connection nih.gov.
The eight-carbon chain offers significant conformational flexibility, allowing the two ends of the PROTAC to adopt the optimal orientation for ternary complex formation. This adaptability is a key advantage in the rational design of potent and selective protein degraders. The analogous compound, tert-butyl (8-aminooctyl)carbamate, is explicitly recognized as an aliphatic linker for the synthesis of PROTACs broadpharm.com.
Table 1: Application of this compound as a Bioactive Scaffold
| Feature | Role in Bioactive Compound Synthesis | Relevant Chemistry |
|---|---|---|
| Bifunctional Nature | Connects two distinct molecular moieties (e.g., a POI ligand and an E3 ligase ligand). | Heterobifunctional linker nih.gov. |
| Terminal Bromo Group | Acts as an electrophilic handle for the first covalent coupling reaction. | Nucleophilic substitution. |
| Terminal Boc-Amine | A protected nucleophile that allows for sequential coupling after deprotection. | Amide bond formation, reductive amination. |
| Octyl Chain | Provides optimal length and flexibility for the formation of stable ternary complexes in PROTACs. | Flexible aliphatic spacer broadpharm.com. |
Applications in Materials Science
The dual functionality of this compound also makes it a valuable tool in materials science, where the precise control of chemical functionality is essential for creating advanced materials with tailored properties.
Polymer Chemistry: Synthesis of Functionalized Monomers
In polymer chemistry, there is a significant demand for monomers that can introduce specific functional groups into a polymer backbone or as side chains. These functional groups can improve properties like adhesion and printability or provide sites for post-polymerization modification nih.gov. This compound can be readily converted into such a functionalized monomer.
A common strategy involves modifying one end of the molecule to introduce a polymerizable group, such as a vinyl, acrylate, or methacrylate moiety. For example, the terminal bromide can be reacted with a compound like sodium methacrylate to form a monomer where the polymerizable group is attached to the octyl chain. Following polymerization, the Boc-protected amine remains intact along the polymer side chains. Subsequent deprotection unmasks the primary amine groups, yielding a highly functionalized polymer. These amino groups can then be used for a variety of applications, such as immobilizing biomolecules, chelating metal ions, or altering the polymer's solubility.
Alternatively, the compound can be used to create initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The bromo group is a known initiator for ATRP, allowing for the growth of polymer chains directly from the molecule youtube.com. If the other end is first anchored to a surface or another molecule, this allows for the "grafting-from" approach to create polymer brushes nih.gov.
Surface Modification and Immobilization Strategies
The ability to modify surfaces with thin molecular layers is fundamental to fields ranging from biocompatible materials to microelectronics. This compound is an excellent candidate for the stepwise functionalization of surfaces. The process typically involves two stages:
Attachment to the Surface: The terminal bromo group allows for the covalent attachment of the molecule to various substrates. For instance, it can react with hydroxyl or amine groups on the surface of materials like silica or functionalized polymers to form stable ether or amine linkages nih.gov.
Secondary Functionalization: Once the molecule is anchored to the surface, a monolayer is formed with the Boc-protected amines presented at the interface. After deprotection, the surface is covered with a layer of primary amines. These reactive groups can then be used to immobilize other molecules of interest, such as enzymes, antibodies, or DNA strands, through covalent bonding nih.gov. This method provides a robust and controlled way to create functional, bioactive surfaces.
Development of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate rsc.orgnih.gov. They are a powerful tool for precisely controlling the interfacial properties of materials. Alkanethiols on gold are the most widely studied SAM system youtube.comrsc.org.
This compound can be easily converted into a molecule suitable for forming SAMs on gold surfaces. The terminal bromide can be substituted with a thiol group through reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea. The resulting N-Boc-8-aminooctanethiol possesses the three essential components for forming a functional SAM:
A thiol head group that chemisorbs strongly and specifically to the gold surface.
An eight-carbon alkyl chain that promotes the formation of a densely packed, ordered monolayer through van der Waals interactions between adjacent molecules.
A Boc-protected amine tail group that forms the outer surface of the SAM.
After the formation of this initial monolayer, the Boc groups can be cleaved to expose a surface rich in primary amines rsc.org. This amino-terminated SAM serves as a versatile platform for further chemical modifications, such as the attachment of proteins, nanoparticles, or fluorescent probes for biosensor applications researchgate.net.
Table 2: Applications of this compound in Materials Science
| Application | Role of the Compound | Key Features Utilized |
|---|---|---|
| Polymer Chemistry | Precursor to a functionalized monomer or initiator. | Bromo and Boc-amine groups allow for conversion into polymerizable or initiating species. |
| Surface Modification | Bifunctional linker for covalent attachment and subsequent functionalization of surfaces. | Orthogonal reactivity of the bromo and protected amine ends. |
| Self-Assembled Monolayers | Precursor to a thiol for SAM formation on gold. | Conversion of bromide to thiol; Boc-amine provides a protected functional tail group. |
Utility in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions rsc.org. The design of molecules that can act as guests within larger host structures is a central theme in this field.
Preparation of Ligands for Host-Guest Chemistry
This compound is a valuable precursor for the synthesis of guest molecules or ligands for host-guest systems, particularly mechanically interlocked molecules like rotaxanes and catenanes nih.govdavuniversity.org. A nih.govrotaxane, for example, consists of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stopper" groups at each end of the axle to prevent unthreading researchgate.net.
The synthesis of the axle component often requires a long, flexible chain with reactive handles at each end. This compound provides this structure. For instance, the bromo- end can be reacted to attach a large, sterically demanding stopper group. The Boc-protected amine at the other end can then be deprotected and coupled to a molecular station that is recognized by a macrocyclic host, or it can be attached to the second stopper group after the threading process is complete researchgate.net. The flexible eight-carbon spacer allows the axle to adopt the necessary conformation to be threaded through the wheel and to interact favorably with the host's binding sites nih.govacs.orgrsc.org.
This compound: A Versatile Linker in Advanced Chemical Synthesis
This compound is a bifunctional organic compound increasingly recognized for its utility as a versatile synthetic building block. Its structure, featuring a terminal bromine atom at one end and a tert-butoxycarbonyl (Boc)-protected amine at the other, makes it an ideal heterobifunctional linker. This configuration allows for sequential, controlled reactions, enabling the covalent connection of different molecular entities. The eight-carbon aliphatic chain provides a flexible and sufficiently long spacer, which is crucial in the design of complex molecular architectures, including chemical probes and reagents for bioconjugation.
Advanced Derivatization and Functionalization Strategies
Multi-Step Synthetic Sequences Incorporating Tert-butyl N-(8-bromooctyl)carbamate
The distinct reactivity of the two functional groups in this compound is the cornerstone of its application in multi-step synthesis. The alkyl bromide is readily displaced by a variety of nucleophiles, while the Boc group remains intact, providing a latent amino group. This allows for the sequential introduction of different functionalities.
A typical synthetic sequence involves an initial nucleophilic substitution at the C-Br bond, followed by the deprotection of the Boc group to liberate the primary amine. This newly revealed amine can then undergo further reactions such as acylation, alkylation, or condensation. This strategy is frequently employed in the synthesis of specialized monomers, ligands for metal complexes, and biologically active molecules. For instance, a multi-step synthesis could begin with the reaction of this compound with a phenoxide to form an ether linkage. Subsequently, treatment with an acid like trifluoroacetic acid (TFA) removes the Boc group, yielding an amino-terminated aryl ether which can be further functionalized.
This building block is analogous to other bifunctional linkers used in complex syntheses, such as tert-butyl (6-aminohexyl)carbamate, which is used to prepare frameworks for unsymmetrical diureas and carbamates. mdpi.com The eight-carbon chain of this compound provides a longer, flexible spacer, which is desirable in applications like the synthesis of molecular probes or surface modifiers.
Table 1: Exemplary Multi-Step Synthetic Pathway
| Step | Reactant 1 | Reactant 2 / Reagent | Product Functional Group | Key Transformation |
| 1 | This compound | Sodium Azide (B81097) (NaN₃) | Alkyl Azide | Nucleophilic Substitution (S N 2) |
| 2 | Tert-butyl N-(8-azidooctyl)carbamate | Triphenylphosphine (B44618) (PPh₃), H₂O | Primary Amine | Staudinger Reduction |
| 3 | 8-Azidooctan-1-amine | Carboxylic Acid, EDCI/HOBt | Amide | Amide Coupling |
Chemo- and Regioselective Functionalization Approaches
Chemoselectivity is paramount when working with bifunctional molecules like this compound. The primary challenge and opportunity lie in selectively reacting one functional group while leaving the other untouched.
The most common chemo- and regioselective approach involves leveraging the high electrophilicity of the primary alkyl bromide. It readily participates in S_N2 reactions with a wide range of soft and hard nucleophiles, including azides, cyanides, thiolates, and carbanions. The Boc-protected amine, in contrast, is exceptionally stable under neutral or basic conditions, making it an excellent spectator group during the functionalization of the alkyl bromide. The stability of the Boc group under various conditions, including those for nitrosation reactions using reagents like tert-butyl nitrite, highlights its robustness. rsc.org
For example, in a palladium-catalyzed cross-coupling reaction, the alkyl bromide can be selectively activated and coupled with an organometallic reagent, while the carbamate (B1207046) group remains unaffected. Conversely, to react at the nitrogen, the Boc group must first be removed under acidic conditions. The resulting primary amine can then be selectively functionalized in the presence of the alkyl bromide, although the increased nucleophilicity of the free amine could lead to intramolecular cyclization (albeit unlikely for a nine-membered ring) or intermolecular dimerization if not handled carefully.
Synthesis of Branched and Dendritic Structures
Dendrimers and other highly branched macromolecules are built through iterative synthetic sequences. This compound is an ideal candidate for the construction of dendrons (the wedge-like branches of a dendrimer) using a convergent synthetic approach. researchgate.net
In a convergent synthesis, the dendrons are built from the periphery towards a central core. One could envision a strategy where the bromide of this compound is reacted with a multifunctional core molecule containing, for example, multiple hydroxyl groups (e.g., pentaerythritol) via a Williamson ether synthesis. In the next step, the Boc groups on the newly attached arms are deprotected to reveal primary amines. This new "generation" of reactive sites can then be reacted with another equivalent of a molecule that has, for instance, two acid chloride groups and a protected functionality, thereby doubling the number of branches. This iterative process of coupling and deprotection allows for the precise construction of dendrimers with a defined size, shape, and surface functionality. The long octyl chain provides flexibility to the resulting dendritic structure.
Table 2: Hypothetical Convergent Dendron Synthesis
| Generation | Starting Material | Reagent(s) | Key Reaction Type | Resulting Structure |
| G0 | 3,5-Dihydroxybenzyl alcohol | 2 eq. This compound, K₂CO₃ | Williamson Ether Synthesis | G1-alcohol dendron with two peripheral Boc-protected amines |
| G1 | G1-alcohol dendron | 1. MsCl, Et₃N 2. NaN₃ | Mesylation, Azide Substitution | G1-azide dendron |
| G2 | G1-azide dendron | 1. H₂, Pd/C 2. 3,5-Bis(chlorocarbonyl)benzoic acid | Reduction, Amide Coupling | G2-dendron with four peripheral acid chloride groups |
Stereoselective Transformations of Alkyl Bromides
Stereoselectivity in substitution reactions of alkyl halides is a fundamental concept in organic synthesis. masterorganicchemistry.com The reaction of this compound, a primary alkyl bromide, with a nucleophile proceeds via an S_N2 mechanism. libretexts.org This mechanism involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry at that center.
However, since the bromine atom is attached to a primary, achiral carbon, a reaction at this site will not, by itself, generate a stereocenter. Stereoselectivity becomes relevant in scenarios where:
The incoming nucleophile is chiral. The reaction would lead to the formation of diastereomers, and the steric environment could favor the formation of one over the other.
The this compound is used as an electrophile to react with a molecule already containing a stereocenter, potentially influencing the reaction at that existing center.
The alkyl chain is modified to contain a stereocenter prior to the substitution reaction.
While direct stereoselective transformation at the C-Br bond of the parent molecule is not applicable, it is a crucial building block for synthesizing larger molecules where stereochemistry is installed in subsequent steps. For example, the bromide could be converted to an aldehyde, which could then undergo a stereoselective aldol (B89426) addition or other asymmetric transformation.
Incorporation of Additional Functionalities (e.g., Alkenes, Alkynes, Carbonyls)
The alkyl bromide moiety is a gateway for introducing a vast array of other functional groups into the eight-carbon chain. This versatility allows for the synthesis of complex molecules with precisely placed reactive handles for applications in materials science and bioconjugation chemistry.
Alkynes: A terminal alkyne can be readily introduced via reaction with sodium acetylide or another lithium acetylide derivative in an S_N2 reaction. The resulting N-Boc-protected aminoalkyne is a valuable precursor for "click" chemistry (copper-catalyzed azide-alkyne cycloaddition).
Alkenes: An alkene can be installed through several methods. A Wittig reaction sequence, involving conversion of the bromide to a phosphonium (B103445) salt followed by reaction with an aldehyde, can introduce a C=C bond. Alternatively, elimination reactions can form alkenes, though this is more common with secondary and tertiary halides. masterorganicchemistry.com
Carbonyls: The alkyl bromide can be converted into a carbonyl group through various synthetic routes. For example, reaction with sodium cyanide followed by hydrolysis of the resulting nitrile yields a carboxylic acid, extending the chain by one carbon. Alternatively, oxidation of the corresponding alcohol (formed by substitution with hydroxide) would yield an aldehyde or carboxylic acid.
Table 3: Conversion of Alkyl Bromide to Other Functionalities
| Target Functionality | Reagent(s) | Reaction Type | Product Name (Illustrative) |
| Alkyne | 1. Sodium Acetylide (HC≡CNa) | Nucleophilic Substitution | Tert-butyl N-(dec-9-yn-1-yl)carbamate |
| Nitrile | Sodium Cyanide (NaCN) | Nucleophilic Substitution | Tert-butyl N-(8-cyanooctyl)carbamate |
| Thiol | Sodium Hydrosulfide (NaSH) | Nucleophilic Substitution | Tert-butyl N-(8-mercaptooctyl)carbamate |
| Ester | Sodium Acetate (CH₃COONa) | Nucleophilic Substitution | 8-((Tert-butoxycarbonyl)amino)octyl acetate |
| Carboxylic Acid | 1. Mg, THF 2. CO₂ 3. H₃O⁺ | Grignard Reaction, Carboxylation | 9-((Tert-butoxycarbonyl)amino)nonanoic acid |
Spectroscopic and Analytical Methodologies for Reaction Monitoring and Product Characterization
In Situ Reaction Monitoring Techniques (e.g., NMR, IR Spectroscopy)
Real-time monitoring of the formation of tert-butyl N-(8-bromooctyl)carbamate and its subsequent reactions is crucial for optimizing reaction conditions and understanding reaction kinetics. In situ spectroscopic techniques provide a non-invasive means to track the consumption of reactants and the formation of products directly within the reaction vessel.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for monitoring the progress of the N-Boc protection of 8-bromooctylamine. For instance, in the reaction between 8-bromooctylamine and di-tert-butyl dicarbonate (B1257347) (Boc₂O), the disappearance of the signals corresponding to the primary amine protons of the starting material and the appearance of the characteristic signals for the tert-butyl group (a sharp singlet around 1.4 ppm in ¹H NMR) and the carbamate (B1207046) carbonyl carbon (around 156 ppm in ¹³C NMR) can be quantitatively monitored over time. researchgate.netresearchgate.net This allows for precise determination of reaction endpoints.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for in situ monitoring of reactions in solution. nih.gov The formation of the carbamate can be tracked by the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. researchgate.net Concurrently, the disappearance of the N-H bending vibration of the primary amine starting material provides another indicator of reaction progress. This technique offers a continuous stream of data without the need for sample extraction.
A hypothetical data table for monitoring the synthesis of this compound using in situ spectroscopy is presented below.
| Time (minutes) | ¹H NMR Signal Intensity (tert-butyl, arbitrary units) | IR Absorbance (C=O stretch, arbitrary units) | Reactant Conversion (%) |
|---|---|---|---|
| 0 | 0 | 0 | 0 |
| 15 | 25 | 0.3 | 25 |
| 30 | 50 | 0.6 | 50 |
| 60 | 85 | 0.9 | 85 |
| 120 | 98 | 1.0 | 98 |
Chromatographic Separations (e.g., GC-MS, LC-MS)
Chromatographic techniques are indispensable for the separation and identification of this compound from reaction mixtures and for the analysis of its derivatives. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. news-medical.net For this compound, derivatization may sometimes be employed to enhance volatility and thermal stability, although direct analysis is often possible. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and provides a mass spectrum, which serves as a molecular fingerprint for identification. This is particularly useful for identifying and quantifying impurities and byproducts in the synthesis of long-chain alkyl halides. usgs.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of less volatile, thermally labile, and polar compounds. news-medical.net It is especially useful for characterizing derivatives of this compound that may be larger and more functionalized. One of the challenges in the mass spectrometry of N-Boc protected amines is the facile loss of the tert-butoxycarbonyl group in the ion source. nih.govnih.gov However, soft ionization techniques such as electrospray ionization (ESI) can often preserve the molecular ion, allowing for accurate molecular weight determination.
The following table summarizes the applicability of these chromatographic techniques.
| Technique | Applicability to this compound | Information Obtained | Potential Challenges |
|---|---|---|---|
| GC-MS | Suitable for purity assessment and analysis of volatile derivatives. | Retention time, mass spectrum for identification and quantification. | Potential for thermal degradation of the Boc group. |
| LC-MS | Ideal for non-volatile derivatives and reaction mixtures. | Retention time, accurate molecular weight, structural information from fragmentation. | Instability of the Boc group in the ion source, requiring optimized conditions. nih.gov |
Advanced Spectroscopic Characterization of Novel Derivatives (e.g., 2D NMR, HRMS)
The synthesis of novel derivatives from this compound requires advanced spectroscopic techniques for unambiguous structure elucidation.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for determining the connectivity of atoms within a molecule. science.gov
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and identifying the positions of functional groups. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of a molecule, which is invaluable for confirming the identity of a new compound and distinguishing between molecules with the same nominal mass. acs.org For novel derivatives of this compound, HRMS can definitively confirm the incorporation of new functionalities.
The data below illustrates the expected spectroscopic data for a hypothetical derivative, tert-butyl N-(8-(azidooctyl))carbamate.
| Technique | Expected Data for tert-butyl N-(8-(azidooctyl))carbamate |
|---|---|
| ¹H NMR | Singlet at ~1.44 ppm (9H, C(CH₃)₃), Triplet at ~3.25 ppm (2H, CH₂N₃), Multiplets for other CH₂ groups. |
| ¹³C NMR | Signal at ~156 ppm (C=O), ~79 ppm (C(CH₃)₃), ~51 ppm (CH₂N₃), other aliphatic signals. |
| HSQC | Correlations between protons and their directly attached carbons. |
| HMBC | Correlation from tert-butyl protons to the quaternary carbon and carbonyl carbon; correlation from protons on C7 to C8 and the azide-bearing carbon. |
| HRMS (ESI-TOF) | Calculated m/z for C₁₃H₂₇N₄O₂ [M+H]⁺: 271.2134; Found: 271.2130. |
Future Directions and Emerging Research Avenues
Sustainable Synthetic Routes to Tert-butyl N-(8-bromooctyl)carbamate and its Derivatives
The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign methodologies. For this compound, research is pivoting away from traditional synthetic routes towards greener alternatives that minimize hazardous reagents and waste.
A primary focus is the utilization of carbon dioxide (CO₂) as a C1 building block. psu.edu Conventional methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene. The direct three-component coupling of an amine (such as 8-bromooctan-1-amine), CO₂, and an electrophile to install the tert-butyl group represents a significantly greener pathway. nih.govorganic-chemistry.org This approach is attractive as CO₂ is abundant, non-toxic, and inexpensive. psu.edu
The exploration of green solvents and catalyst systems is another key area. Deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG) are being investigated as recyclable and environmentally friendly reaction media that can also act as catalysts. acs.org Similarly, the use of supercritical CO₂ as both a solvent and a reagent presents a promising avenue for waste reduction. acs.org
Biocatalysis offers a highly sustainable route, employing enzymes like esterases or acyltransferases for carbamate synthesis in aqueous media. nih.gov This approach circumvents the need for organic solvents and often proceeds with high selectivity under mild conditions.
| Synthetic Strategy | Key Features | Potential Advantages |
| CO₂ Utilization | Three-component coupling of amine, CO₂, and electrophile. nih.govorganic-chemistry.org | Avoids toxic reagents like phosgene; utilizes a renewable feedstock. psu.edu |
| Green Solvents | Use of Deep Eutectic Solvents (DESs) or Polyethylene Glycol (PEG). acs.org | Recyclable, non-toxic, can enhance reaction rates. |
| Supercritical Fluids | Employing supercritical CO₂ as both solvent and reagent. acs.org | Eliminates organic solvents, simplifies product separation. |
| Biocatalysis | Enzyme-mediated synthesis (e.g., using esterases) in water. nih.gov | Environmentally benign, high selectivity, mild reaction conditions. |
Catalytic Transformations and Green Chemistry Principles
The development of novel catalytic systems is paramount to improving the efficiency and sustainability of synthesizing and modifying this compound. Research is focused on creating highly active and reusable catalysts that operate under mild conditions.
For CO₂-based syntheses, solid-supported catalysts are gaining traction. For instance, polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has shown promise as a reusable catalyst for the three-component coupling reaction to form carbamates. researchgate.net This simplifies catalyst recovery and reuse, aligning with green chemistry principles. Basic catalysts, such as cesium carbonate, have also proven effective in promoting carbamate formation from amines, alcohols, and CO₂. psu.edu
Phase-transfer catalysis (PTC) is another area of active investigation. This technique is particularly useful for reactions involving reactants in different phases, such as an aqueous phase and an organic phase. youtube.com For the synthesis of this compound, PTC could facilitate the reaction between an aqueous amine salt and an organic electrophile, using catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) to shuttle reactants across the phase boundary. acs.orggoogle.com
Enzyme-catalyzed transformations are also at the forefront of green chemistry applications. Lipases, for example, can be used for the selective acylation of amines to form carbamates, often with high enantioselectivity in the case of chiral substrates. rsc.org The use of immobilized enzymes further enhances sustainability by allowing for easy separation and reuse of the biocatalyst.
Applications in Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. These technologies are poised to significantly impact the synthesis of this compound and its derivatives.
Continuous flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted under conditions that are often unsafe or inefficient in batch reactors. nih.govresearchgate.net The synthesis of carbamates has been successfully demonstrated in flow systems, leading to reduced reaction times and improved yields. acs.orgnih.gov Coupling flow chemistry with biocatalysis, by using packed-bed reactors containing immobilized enzymes, is an emerging area that combines the benefits of both technologies. nih.govresearchgate.netnih.govbeilstein-journals.org
Furthermore, the rise of automated synthesis platforms is revolutionizing the discovery and optimization of new molecules. chemrxiv.orgnih.gov These robotic systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. semanticscholar.orgillinois.edusigmaaldrich.com For a versatile building block like this compound, automated synthesis could be employed to rapidly generate libraries of derivatives for screening in drug discovery or materials science applications. This allows for the systematic exploration of structure-activity relationships by varying the alkyl chain length or introducing other functional groups.
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. acs.org | Improved safety, faster reactions, better process control, ease of scalability. nih.govresearchgate.net |
| Coupled Flow-Biocatalysis | Use of immobilized enzyme reactors for continuous, green synthesis. nih.govnih.gov | High selectivity, mild conditions, sustainable processing. |
| Automated Synthesis | Rapid generation of derivative libraries for high-throughput screening. chemrxiv.orgnih.gov | Increased research productivity, rapid optimization, reproducible results. semanticscholar.orgillinois.edu |
Computational Studies on Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. Future research on this compound will increasingly leverage these methods to guide experimental work.
DFT calculations can provide detailed insights into the reaction mechanisms for carbamate formation. researchgate.net For instance, computational studies can elucidate the potential energy surfaces of different synthetic routes, identify transition states, and predict the stability of intermediates. acs.org This knowledge is crucial for optimizing reaction conditions, such as temperature, pressure, and solvent, to favor the desired product and minimize side reactions.
These computational models can also be used to understand the role of catalysts. By simulating the interaction between the catalyst and the reactants, researchers can elucidate the catalytic cycle and identify the key factors that determine catalyst efficiency and selectivity. This can accelerate the design of new and improved catalysts for the synthesis of this compound.
Furthermore, thermodynamic analyses can be performed to determine key parameters such as reaction equilibrium constants and heats of reaction. researchgate.net This information is vital for process design and scale-up, ensuring that the synthesis is both efficient and economically viable.
Novel Applications in Nanoscience and Advanced Materials
The unique bifunctional nature of this compound—possessing a terminal alkyl bromide for covalent attachment and a protected amine for subsequent functionalization—makes it an ideal candidate for applications in nanoscience and the development of advanced materials.
A significant emerging application is in the formation of self-assembled monolayers (SAMs) on various surfaces, including metals and metal oxides. nih.goveurekalert.org The alkyl bromide can serve as an anchor to graft the molecule onto the substrate. Following the formation of the monolayer, the tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions to expose a primary amine. This amine-terminated surface can then be further functionalized, for example, by attaching biomolecules, polymers, or nanoparticles. Such tailored surfaces are of great interest for applications in biosensors, biocompatible coatings, and molecular electronics.
In the field of polymer chemistry, this compound can be used as a functional initiator or monomer in controlled polymerization techniques. This allows for the synthesis of polymers with a defined architecture and a reactive handle at one end of the chain. This "end-functionalized" polymer can then be used to create block copolymers or to graft polymers onto surfaces or other macromolecules.
Moreover, derivatives of this compound, such as tert-butyl (8-aminooctyl)carbamate, are used as linkers in the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), highlighting the potential for this chemical scaffold in creating sophisticated biomaterials and therapeutic agents. broadpharm.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-(8-bromooctyl)carbamate?
- Methodology : The compound is synthesized via O-alkylation of N-acetylserotonin with tert-butyl (8-bromooctyl)carbamate in the presence of K₂CO₃, followed by N-Boc deprotection using trimethylsilyl bromide (TMSBr). This procedure ensures high yields and purity, with characterization via ¹H/¹³C NMR and mass spectrometry (MS) .
- Key Considerations : Reaction monitoring by TLC and purification via silica gel chromatography are critical to isolate intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies the tert-butyl group (δ ~1.4 ppm) and bromooctyl chain (δ ~3.4 ppm for Br-C-H).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 322.1 (calculated for C₁₃H₂₅BrNO₂).
- Elemental Analysis : Validates purity (>95%) by matching C/H/N ratios to theoretical values .
Q. How can researchers ensure the stability of this compound during storage?
- Methodology : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to moisture or strong acids/bases, as the bromoalkyl chain is susceptible to hydrolysis or elimination reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction conditions for this compound synthesis?
- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to model transition states and activation energies for alkylation or deprotection steps. This predicts solvent effects (e.g., DMF vs. THF) and identifies optimal temperatures (e.g., 60–80°C) .
- Case Study : DFT calculations on analogous carbamates show that electron-withdrawing groups on the alkyl chain reduce activation barriers by 5–10 kcal/mol .
Q. What role does this compound play in multi-step organic syntheses?
- Methodology : The bromoalkyl moiety serves as a versatile linker in drug discovery, enabling:
- Peptide Coupling : Reaction with amines (e.g., tryptamine derivatives) to form carbamate-protected intermediates.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids for biaryl scaffold construction .
Q. How can crystallographic tools (e.g., SHELX, ORTEP-III) resolve structural ambiguities in carbamate derivatives?
- Methodology :
- SHELXL : Refine X-ray diffraction data to determine bond lengths/angles (e.g., C-Br bond: ~1.93 Å) and confirm stereochemistry.
- ORTEP-III : Generate thermal ellipsoid plots to visualize disorder in the bromooctyl chain or tert-butyl group .
Q. What strategies mitigate competing side reactions during deprotection of the Boc group in this compound?
- Methodology :
- Acid Selection : Use TMSBr over HCl/dioxane to minimize bromoalkyl chain cleavage.
- Temperature Control : Perform deprotection at 0°C to reduce elimination byproducts (e.g., octene derivatives).
- Workup : Neutralize with NaHCO₃ and extract with ethyl acetate to isolate the amine product .
Contradictions and Validation
- Synthetic Yield Variability : Discrepancies in reported yields (60–85%) may arise from differences in solvent purity or moisture content. Validate via parallel experiments under anhydrous vs. ambient conditions .
- Computational vs. Experimental Data : DFT-predicted reaction pathways may deviate from experimental outcomes due to solvent effects not fully modeled. Cross-validate with kinetic studies (e.g., Eyring plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
